

Application of Sirt6-IN-1 (OSS_128167) in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sirt6-IN-4

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Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that has emerged as a critical regulator of glucose and lipid metabolism, insulin sensitivity, and inflammation. Its diverse roles in metabolic homeostasis have positioned it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Pharmacological inhibition of SIRT6 offers a valuable tool to investigate its physiological functions and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the use of Sirt6-IN-1, also known as OSS_128167, a potent and selective inhibitor of SIRT6, in metabolic research. While the specific compound "**Sirt6-IN-4**" did not yield specific public data, OSS_128167 serves as a well-characterized tool compound for studying the effects of SIRT6 inhibition.

Sirt6-IN-1 (OSS_128167): A Selective SIRT6 Inhibitor

Sirt6-IN-1 (OSS_128167) is a small molecule inhibitor that demonstrates selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2. This selectivity is crucial for attributing observed biological effects specifically to the inhibition of SIRT6.

Chemical Properties

Property	Value
Formal Name	5-[[3-[(2-furanylcarbonyl)amino]benzoyl]amino]-2-hydroxy-benzoic acid[1]
CAS Number	887686-02-4[1][2]
Molecular Formula	C ₁₉ H ₁₄ N ₂ O ₆ [1]
Formula Weight	366.3 g/mol [1]
Solubility	DMSO: ~30 mg/mL, DMF: ~30 mg/mL[1]

In Vitro Inhibitory Activity

The inhibitory potency and selectivity of Sirt6-IN-1 have been determined in enzymatic assays.

Target	IC ₅₀ (μM)
SIRT6	89[2][3][4]
SIRT1	1578[2][3][4]
SIRT2	751[2][3][4]

Applications in Metabolic Research

Inhibition of SIRT6 by Sirt6-IN-1 has been shown to modulate key metabolic pathways, making it a valuable tool for studying glucose and lipid homeostasis.

Glucose Metabolism

SIRT6 is known to suppress the expression of several genes involved in glucose uptake and glycolysis, including Glucose Transporter 1 (GLUT1). Inhibition of SIRT6 can reverse this suppression, leading to increased glucose utilization.

Key Effects of Sirt6-IN-1 on Glucose Metabolism:

- **Increased Glucose Uptake:** Treatment of various cell lines with Sirt6-IN-1 enhances the uptake of glucose.
- **Upregulation of GLUT1:** Sirt6-IN-1 treatment leads to an increase in the expression of the GLUT1 protein.
- **Improved Glucose Tolerance:** In vivo studies in mouse models of type 2 diabetes have demonstrated that administration of a SIRT6 inhibitor improves oral glucose tolerance[5].

Lipid Metabolism

SIRT6 plays a role in lipid metabolism by influencing fatty acid oxidation and triglyceride synthesis. Inhibition of SIRT6 can therefore impact lipid profiles.

Key Effects of Sirt6-IN-1 on Lipid Metabolism:

- **Reduced Plasma Triglycerides:** In a mouse model of type 2 diabetes, a SIRT6 inhibitor was shown to reduce plasma triglyceride levels.
- **Reduced Plasma Cholesterol:** The same in vivo study also reported a decrease in plasma cholesterol levels following treatment with a SIRT6 inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments utilizing Sirt6-IN-1 to investigate its effects on metabolic parameters.

In Vitro Cell Culture and Treatment

Objective: To treat cultured cells with Sirt6-IN-1 to assess its impact on cellular metabolism.

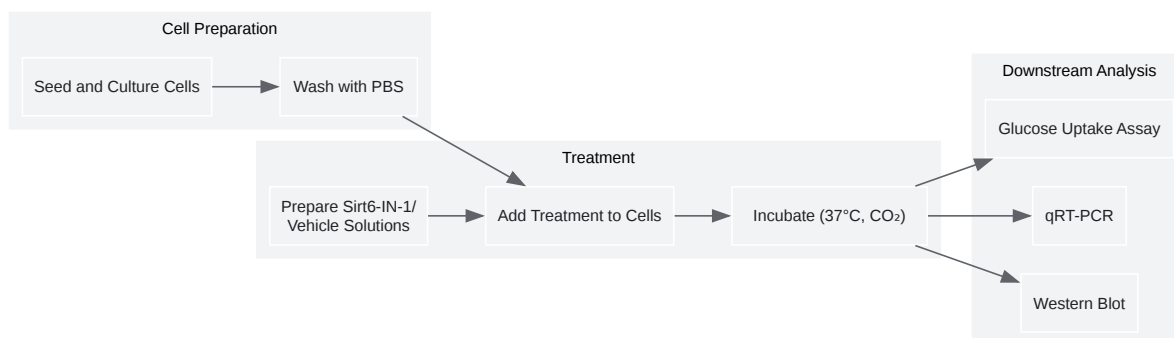
Materials:

- Cell line of interest (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism, 3T3-L1 for adipocyte studies)
- Complete growth medium
- Sirt6-IN-1 (OSS_128167)

- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)

Protocol:

- Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
- Prepare a stock solution of Sirt6-IN-1 in DMSO (e.g., 100 mM). Store at -20°C.
- On the day of the experiment, dilute the Sirt6-IN-1 stock solution in fresh, serum-free or complete medium to the desired final concentrations (e.g., 10 μ M, 50 μ M, 100 μ M).
- Prepare a vehicle control with the same final concentration of DMSO as the highest Sirt6-IN-1 concentration.
- Remove the old medium from the cells and wash once with PBS.
- Add the medium containing Sirt6-IN-1 or vehicle control to the cells.
- Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO₂ incubator.
- After incubation, proceed with downstream assays such as Western blotting, qRT-PCR, or glucose uptake assays.



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In Vitro Cell Treatment Workflow

Western Blot Analysis of Metabolic Targets

Objective: To measure changes in the protein expression of metabolic targets (e.g., GLUT1, p-AKT, H3K9ac) following Sirt6-IN-1 treatment.

Materials:

- Treated cell lysates (from the protocol above)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GLUT1, anti-phospho-AKT (Ser473), anti-AKT, anti-acetyl-Histone H3 (Lys9), anti-Histone H3)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

2-NBDG Glucose Uptake Assay

Objective: To quantify cellular glucose uptake using the fluorescent glucose analog 2-NBDG.

Materials:

- Cells cultured in a 96-well plate
- Sirt6-IN-1

- Glucose-free DMEM
- 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
- PBS
- Fluorescence plate reader

Protocol:

- Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
- Treat cells with Sirt6-IN-1 or vehicle in complete medium for the desired duration.
- Wash cells twice with warm PBS.
- Incubate cells in glucose-free DMEM for 1-2 hours to starve them of glucose.
- Add 2-NBDG (final concentration 50-100 μ M) in glucose-free DMEM to each well.
- Incubate for 30-60 minutes at 37°C.
- Remove the 2-NBDG solution and wash the cells three times with cold PBS.
- Add 100 μ L of PBS to each well.
- Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of Sirt6-IN-1 on glucose tolerance in a mouse model of type 2 diabetes.

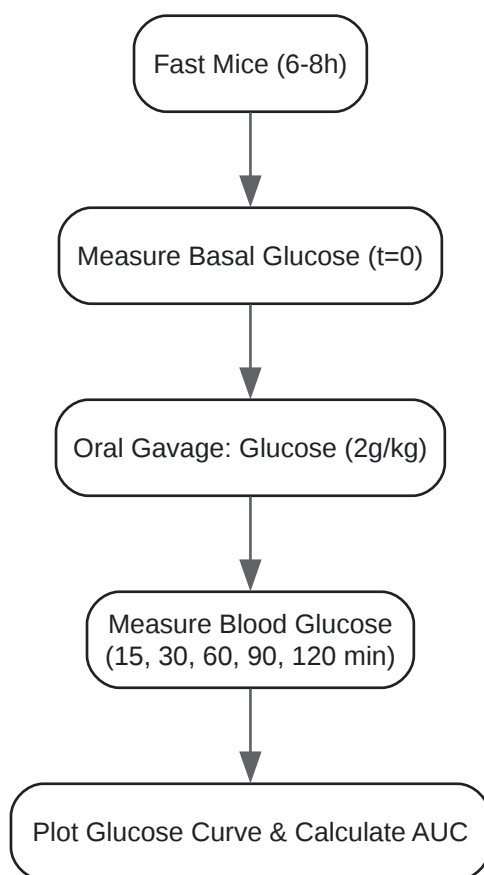
Materials:

- Mouse model of type 2 diabetes (e.g., high-fat diet-induced obese mice)
- Sirt6-IN-1 (OSS_128167)

- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Glucose solution (2 g/kg body weight)
- Blood glucose meter and test strips
- Equipment for oral gavage and blood collection

Protocol:

- Acclimatize mice and induce type 2 diabetes (e.g., by feeding a high-fat diet for 8-12 weeks).
- Treat mice with Sirt6-IN-1 (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 10-14 days)[6].
- For the OGTT, fast the mice for 6-8 hours.
- Measure basal blood glucose (t=0) from a tail snip.
- Administer a 2 g/kg glucose solution via oral gavage.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

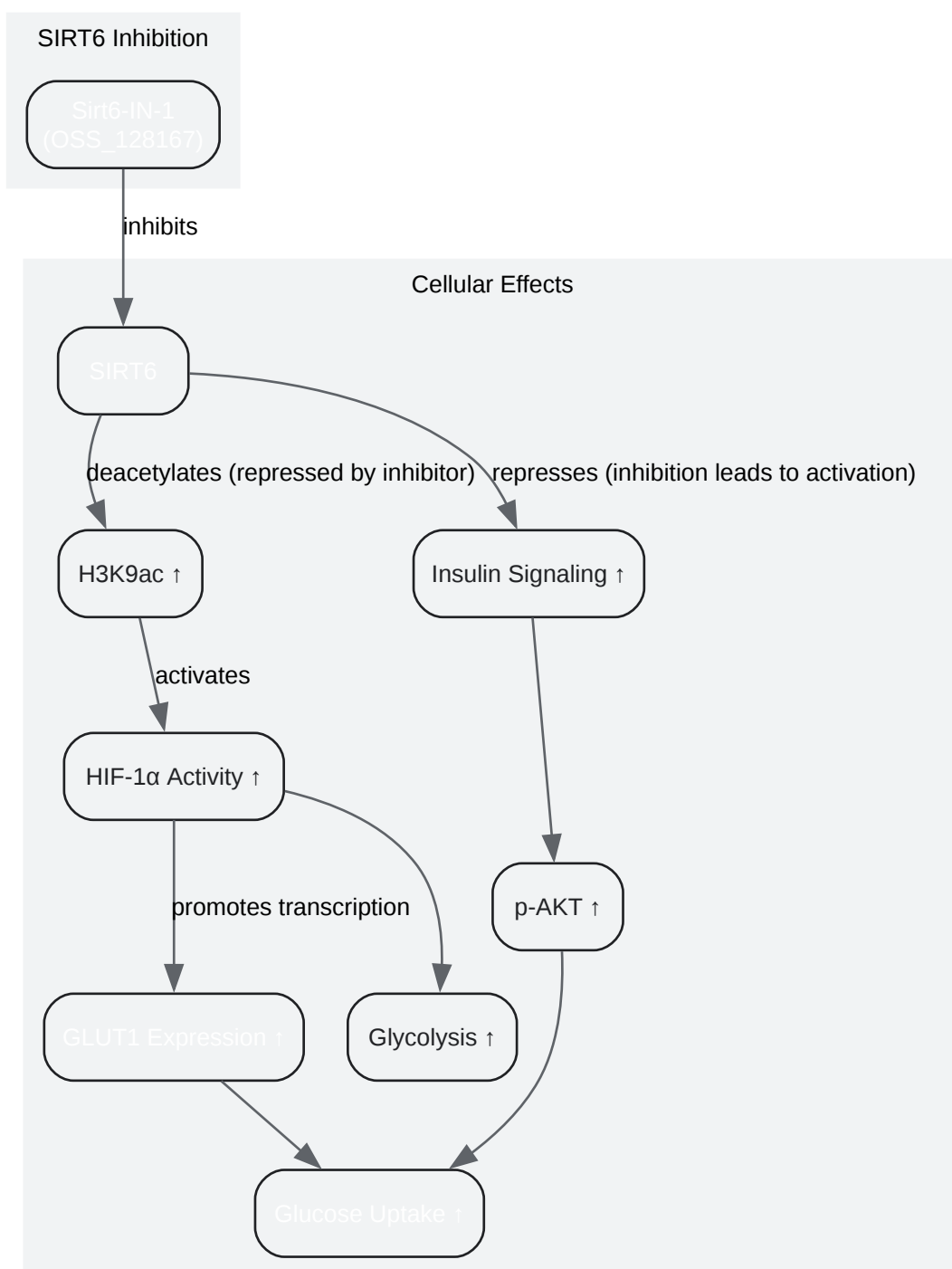


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Oral Glucose Tolerance Test (OGTT) Workflow

Signaling Pathways Modulated by SIRT6 Inhibition

Inhibition of SIRT6 with Sirt6-IN-1 can be used to probe the role of SIRT6 in various signaling pathways relevant to metabolism.



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Signaling Pathways Affected by SIRT6 Inhibition

Quantitative Data Summary

The following tables summarize the quantitative effects of Sirt6-IN-1 (OSS_128167) as reported in the literature.

Table 1: In Vitro Effects of Sirt6-IN-1

Parameter	Cell Line	Treatment	Result
H3K9 Acetylation	BxPC3	100 μ M for 18h	Increased acetylation
GLUT1 Expression	BxPC3	12.5-200 μ M for 24h	Dose-dependent increase
Glucose Uptake	BxPC3	100 μ M	Increased uptake
TNF- α Secretion	BxPC3	100 μ M	Decreased PMA-induced secretion

Table 2: In Vivo Effects of a SIRT6 Inhibitor in a T2D Mouse Model

Parameter	Treatment Group	Control Group	% Change
Oral Glucose Tolerance (AUC)	SIRT6 Inhibitor	Vehicle	Improved
Plasma Insulin	SIRT6 Inhibitor	Vehicle	Reduced
Plasma Triglycerides	SIRT6 Inhibitor	Vehicle	Reduced
Plasma Cholesterol	SIRT6 Inhibitor	Vehicle	Reduced

Note: The in vivo data is based on a study using a similar selective SIRT6 inhibitor and provides a proof-of-concept for the effects of SIRT6 inhibition in a metabolic disease model[5].

Conclusion

Sirt6-IN-1 (OSS_128167) is a valuable pharmacological tool for investigating the role of SIRT6 in metabolic research. Its ability to selectively inhibit SIRT6 allows for the elucidation of its function in glucose and lipid metabolism, both in vitro and in vivo. The provided protocols offer a starting point for researchers to explore the metabolic consequences of SIRT6 inhibition. It is

important to note that while many studies suggest beneficial metabolic effects of SIRT6 inhibition, some evidence also points to potential adverse effects in specific contexts, such as diabetic cardiomyopathy, highlighting the complexity of SIRT6 biology and the need for further research.

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- To cite this document: BenchChem. [Application of Sirt6-IN-1 (OSS_128167) in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580635#application-of-sirt6-in-4-in-metabolic-research]

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